3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12(24-13-6-4-3-5-7-13)14(21)20-10-8-17(9-11-20)15(22)19(2)16(23)18-17/h3-7,12H,8-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUIWVRQKOKIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenoxypropanoyl group: This step involves the acylation of the spirocyclic core using 2-phenoxypropanoic acid or its derivatives under acidic or basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the spirocyclic core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on PHD Inhibition
Key derivatives and their inhibitory activities against PHD2 are summarized below:
Structural Insights :
- The imidazolidine-2,4-dione core is essential for maintaining rigidity between aromatic and 2-oxoglutarate (2OG) binding pockets .
- Chelating groups (e.g., pyridine, imidazole) at the 8-position are critical for Fe(II) coordination, while non-chelating substituents (thiophene, phenol) abolish activity .
Physicochemical Properties
Comparative data for select analogues:
Trends :
- Bulky substituents (e.g., benzyl, phenoxypropanoyl) increase molecular weight but may reduce solubility.
Key Research Findings
SAR Optimization : The 8-position tolerates diverse substituents (e.g., aryl, heteroaryl, alkyl) but requires a metal-chelating group for PHD inhibition .
Core Rigidity : Modifications to the imidazolidine-2,4-dione ring (e.g., imidazole-2,4-dione in 38–44 ) disrupt conformation, leading to inactivity .
Therapeutic Potential: While 11 and analogues are promising for anemia treatment via HIF activation, other derivatives (e.g., WASp-targeting compounds) highlight applications in oncology .
Biological Activity
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spirocyclic compound family known for its diverse biological activities. This compound has garnered attention due to its structural uniqueness and potential therapeutic applications, particularly in the treatment of anemia and other conditions influenced by prolyl hydroxylase (PHD) inhibition.
Chemical Structure and Properties
The molecular formula of 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is C24H27N3O5, with a molecular weight of approximately 437.496 g/mol. This compound features a spirocyclic structure that contributes to its biological activity and pharmacological properties.
Research indicates that compounds within the triazaspiro[4.5]decane class act as inhibitors of the prolyl hydroxylase enzyme family. These enzymes play a critical role in the regulation of hypoxia-inducible factors (HIFs), which are essential for erythropoiesis (the production of red blood cells). By inhibiting PHDs, these compounds can lead to increased levels of erythropoietin (EPO), thereby promoting red blood cell production.
Efficacy in Anemia Treatment
Studies have shown that 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits significant efficacy as a short-acting PHD inhibitor. In preclinical models, it has been demonstrated to robustly upregulate EPO levels in vivo, making it a promising candidate for treating anemia related to chronic kidney disease and other conditions.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. It has been optimized for a short half-life to enhance patient compliance with once-daily dosing regimens. Additionally, systematic modifications have been made to reduce off-target effects, such as liver enzyme elevation and cardiac toxicity associated with hERG channel inhibition.
Case Studies
- Preclinical Trials : In a study published in Bioorganic & Medicinal Chemistry Letters, spirohydantoins including derivatives like 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione were evaluated for their ability to increase EPO levels in rodent models. Results indicated a significant increase in EPO production compared to control groups .
- Toxicological Assessment : A comprehensive toxicological evaluation was conducted to assess the safety profile of this compound. The results indicated minimal hepatotoxicity and no significant cardiotoxic effects at therapeutic doses .
Comparative Analysis
The following table summarizes the biological activity and key characteristics of selected triazaspiro[4.5]decane derivatives:
| Compound Name | EPO Upregulation | PHD Inhibition | Toxicity Profile |
|---|---|---|---|
| 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | High | Strong | Low |
| 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Moderate | Moderate | Moderate |
| 8-(Phenyl)-1,3-diazaspiro[4.5]decane-2,4-dione | Low | Weak | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
